An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Properties, and Applications in Modern Chemistry
An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Organic Synthesis
2-(Oxiran-2-yl)ethan-1-ol, a bifunctional molecule featuring both a reactive epoxide ring and a primary alcohol, serves as a valuable intermediate in a multitude of chemical syntheses. Its unique structural combination allows for a variety of selective transformations, making it a key component in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in the chemical and biomedical sciences. The Chemical Abstracts Service (CAS) number for 2-(Oxiran-2-yl)ethan-1-ol is 19098-31-8 .[1][2]
Physicochemical Properties
2-(Oxiran-2-yl)ethan-1-ol is a colorless to pale yellow liquid at room temperature.[3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 19098-31-8 | [1][2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| Appearance | Colorless to Pale Yellow Liquid | [3][4] |
| Boiling Point | 88-89 °C at 18 Torr | [5] |
| Density (Predicted) | ~1 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. | [5] |
| Storage Temperature | -20°C, under an inert atmosphere. | [3] |
Synthesis of 2-(Oxiran-2-yl)ethan-1-ol
A notable and stereoselective synthesis of 2-(oxiran-2-yl)ethan-1-ol starts from the readily available chiral precursor, malic acid. This multi-step process allows for the production of enantiomerically pure forms of the target molecule, which is often crucial in drug development.
A patented method outlines the following key transformations:[6]
-
Esterification: Malic acid is first converted to its corresponding dialkyl malate.
-
Nucleophilic Substitution: The hydroxyl group of the dialkylmalate is replaced with a halogen atom (chlorine or bromine).
-
Reduction: The resulting dialkyl halosuccinate is then reduced to the corresponding halodiol.
-
Solvolysis: Finally, treatment with a base induces an intramolecular cyclization via solvolysis to form the desired 2-(oxiran-2-yl)ethan-1-ol.[6]
This method is advantageous as it can yield the product with high enantiomeric excess.[6]
Caption: Synthetic pathway from malic acid.
Reactivity and Key Transformations
The chemical behavior of 2-(oxiran-2-yl)ethan-1-ol is dominated by the reactivity of its strained epoxide ring. The epoxide is susceptible to ring-opening reactions upon treatment with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Ring-Opening of the Epoxide
The reaction with nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of β-substituted ethanol derivatives. The regioselectivity of the attack (at the less substituted or more substituted carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic catalysis).
General Reaction Scheme:
Caption: General nucleophilic ring-opening.
A common and highly useful transformation is the reaction with amines to produce β-amino alcohols, a structural motif frequently found in biologically active molecules and pharmaceutical agents.
Experimental Protocol: Synthesis of a β-Amino Alcohol
Objective: To synthesize a β-amino alcohol via the ring-opening of 2-(oxiran-2-yl)ethan-1-ol with a primary or secondary amine.
Materials:
-
2-(Oxiran-2-yl)ethan-1-ol
-
Amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of 2-(oxiran-2-yl)ethan-1-ol in a suitable solvent (or neat), add the amine. The molar ratio of amine to epoxide can be varied, but a slight excess of the amine is common.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure and purifying the product by column chromatography or distillation.
Applications in Drug Development and Medicinal Chemistry
The epoxide and alcohol functionalities of 2-(oxiran-2-yl)ethan-1-ol make it a valuable precursor for the synthesis of a wide array of pharmaceutical compounds. Chiral epoxides, in particular, are crucial building blocks for the enantioselective synthesis of drug candidates.
The ring-opening of chiral epoxides with various nucleophiles allows for the introduction of diverse functional groups with stereochemical control, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. This strategy has been successfully employed in the synthesis of drugs for a range of therapeutic areas, including antiviral and anticancer agents. For instance, the core structures of several HIV protease inhibitors and other antiviral compounds contain β-amino alcohol moieties that can be derived from chiral epoxides.
Spectroscopic Characterization
While a comprehensive, publicly available database of the actual spectra for 2-(oxiran-2-yl)ethan-1-ol is elusive, the expected spectral characteristics can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Oxirane Protons: The protons on the epoxide ring are expected to appear in the upfield region, typically between δ 2.5 and 3.5 ppm. The diastereotopic nature of the methylene protons on the epoxide would likely result in complex splitting patterns.
-
Ethyl Chain Protons: The protons of the ethyl group adjacent to the alcohol will show characteristic multiplets. The -CH₂-O- protons would be expected around δ 3.5-4.0 ppm, while the -CH₂-CH- protons would be further upfield.
-
Hydroxyl Proton: The alcohol proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Oxirane Carbons: The two carbons of the epoxide ring would resonate at approximately δ 45-55 ppm.
-
Ethyl Chain Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) would be found in the δ 60-70 ppm region, while the other ethyl carbon would be further upfield.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
-
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A distinct C-O stretching band for the primary alcohol is expected around 1050-1150 cm⁻¹. The epoxide C-O stretching can also appear in the fingerprint region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 88.
-
Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a CH₂OH group (M-31), and cleavage of the ethyl chain.
Safety and Handling
2-(Oxiran-2-yl)ethan-1-ol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
Hazard Statements:
-
Harmful if swallowed or in contact with skin.[7]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of causing genetic defects and cancer.[7]
-
May cause damage to organs through prolonged or repeated exposure.[7]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep cool. Store locked up.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
2-(Oxiran-2-yl)ethan-1-ol is a versatile and valuable building block for organic synthesis, offering a gateway to a wide range of more complex molecules. Its predictable reactivity, particularly the nucleophilic ring-opening of the epoxide, makes it an important tool for the construction of key structural motifs found in many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage its potential in their synthetic endeavors.
References
-
PubChem. 2-(Oxiran-2-yl)ethan-1-ol. [Link]
-
PubChem. 2-(Oxiran-2-yl)ethan-1-ol. [Link]
- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
Sources
- 1. 2-(Oxiran-2-yl)ethan-1-ol | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(oxiran-2-yl)ethan-1-ol (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
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